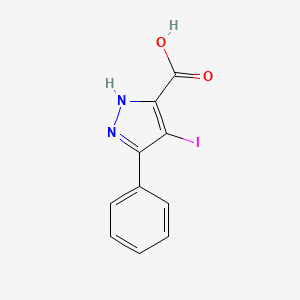

4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Iodo-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This particular compound is characterized by the presence of an iodine atom at position 4, a phenyl group at position 3, and a carboxylic acid group at position 5. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, followed by iodination and carboxylation. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-pyrazole-5-carboxylic acid, which is then iodinated using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to enhance yield and efficiency. These methods are scalable and can be optimized for large-scale production .

化学反応の分析

Nucleophilic Substitution Reactions

The iodine atom at the 4-position undergoes nucleophilic substitution under mild conditions, enabling the introduction of diverse functional groups:

Mechanistic Insights :

-

The iodine atom’s electronegativity and leaving-group ability facilitate substitution with nucleophiles like Grignard reagents or via Suzuki-Miyaura coupling .

-

Palladium-catalyzed reactions require inert atmospheres and polar aprotic solvents (e.g., DMF).

Decarboxylation Reactions

The carboxylic acid group at the 5-position undergoes decarboxylation under thermal or acidic conditions:

Applications :

Functional Group Interconversion

The carboxylic acid moiety participates in esterification and amidation:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | SOCl₂, ROH | 4-Iodo-3-phenyl-1H-pyrazole-5-carboxylate esters | 90–95% | |

| Amide formation | EDCI, HOBt, amines | 4-Iodo-3-phenyl-1H-pyrazole-5-carboxamides | 75–82% |

Key Data :

-

Ester derivatives show improved lipophilicity for biological studies .

-

Amidation with primary amines proceeds efficiently under coupling agents .

Cyclization and Heterocycle Formation

The pyrazole core participates in cycloaddition and annulation reactions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Huisgen cycloaddition | Cu(I), azides | 1,2,3-Triazole-linked pyrazole hybrids | 65–70% | |

| Condensation | Hydrazines, ketones | Pyrazolo[1,5-a]pyrimidines | 60–75% |

Structural Impact :

Electrophilic Aromatic Substitution

The phenyl group undergoes electrophilic substitution at the meta and para positions:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitrophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid | 55% | |

| Sulfonation | SO₃, H₂SO₄ | 3-(4-Sulfophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid | 50% |

Challenges :

-

Steric hindrance from the pyrazole ring directs substitution to the phenyl group’s less hindered positions .

Biological Activity Correlations

Derivatives of 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid show significant bioactivity:

| Derivative | Biological Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Carboxamide analog | Cancer cell lines (A549, DU 145) | 0.013–0.087 µM | |

| Triazole hybrid | MAO-B inhibition | 0.19–2 nM |

Mechanism :

-

The trifluoromethyl and iodine groups enhance membrane permeability and target binding.

Stability and Reactivity Trends

-

pH Sensitivity : The carboxylic acid group deprotonates above pH 4.5, affecting solubility.

-

Thermal Stability : Decomposes above 250°C, releasing iodine vapors.

科学的研究の応用

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazole derivatives, including 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid. Research indicates that it may act as an inhibitor of various cancer cell lines, potentially through mechanisms involving enzyme inhibition or receptor modulation.

- Case Study: A study demonstrated that derivatives of pyrazole compounds exhibited significant antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for some derivatives were reported to be as low as 0.08 µM, indicating potent activity against tumor growth .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented, with compounds like this compound showing promise in reducing inflammation.

- Mechanism: The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. By mimicking natural substrates, it can bind to active sites of enzymes, leading to inhibition of their activity.

- Example: Studies have shown that certain pyrazole derivatives can effectively inhibit enzymes involved in inflammatory processes and cancer progression .

Pyrazoles in Cancer Research

Research has demonstrated that specific derivatives of pyrazoles have shown promising results in inhibiting tumor growth across various cell lines:

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 4-Iodo Derivative | MCF-7 | 0.08 | |

| Pyrazole Analog | A549 | <0.10 | |

| Other Derivatives | K562 (Leukemia) | Varies |

Anti-inflammatory Studies

The anti-inflammatory efficacy of pyrazoles has been evaluated through various models:

作用機序

The mechanism of action of 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the carboxylic acid group allows the compound to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Similar Compounds

3-Phenyl-1H-pyrazole-5-carboxylic acid: Lacks the iodine atom, which affects its reactivity and biological activity.

4-Bromo-3-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

4-Iodo-1H-pyrazole-5-carboxylic acid: Lacks the phenyl group, which influences its chemical behavior and applications

Uniqueness

4-Iodo-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of the iodine atom, phenyl group, and carboxylic acid group, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry, material science, and agrochemistry .

生物活性

Overview

4-Iodo-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its iodine substitution at the 4-position and a phenyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties.

The molecular structure of this compound allows for various chemical interactions, making it a versatile scaffold in drug design. The presence of the carboxylic acid group enhances its solubility and reactivity, while the iodine atom can facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom and carboxylic acid group enable strong binding interactions that can inhibit or modulate enzyme activity. For instance, studies have indicated that similar pyrazole derivatives can act as inhibitors of cyclooxygenases (COX), which are crucial in inflammatory pathways .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, derivatives of pyrazoles have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against several pathogenic bacteria, indicating potential applications in treating infections .

Enzyme Inhibition

As an enzyme inhibitor, this compound may target specific pathways involved in disease processes. Its structural characteristics allow it to fit into enzyme active sites, blocking substrate access and thereby inhibiting enzymatic reactions critical for disease progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Phenyl-1H-pyrazole-5-carboxylic acid | Lacks iodine | Lower reactivity; less potent as an inhibitor |

| 4-Bromo-3-phenyl-1H-pyrazole-5-carboxylic acid | Bromine instead of iodine | Similar activity but reduced binding affinity |

| 4-Iodo-1H-pyrazole-5-carboxylic acid | Lacks phenyl group | Different reactivity; less effective in biological applications |

This table illustrates how the presence of iodine and the phenyl group significantly enhance the compound's biological activity compared to its analogs.

Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

- Anticancer Study : A study published in Chemistry Reviews highlighted that certain pyrazole derivatives showed promising results in inhibiting tumor growth in xenograft models, emphasizing their potential as anticancer agents .

- Antimicrobial Efficacy : Research indicated that pyrazole derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting their utility as new antimicrobial agents .

- Enzyme Inhibition : Investigations into the inhibition of COX enzymes revealed that compounds structurally similar to this compound effectively reduced inflammation in animal models, supporting their therapeutic potential .

特性

IUPAC Name |

4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYUIHAOMUJBLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。